molecular formula C4H8OS B103149 1,4-Oxathiane CAS No. 15980-15-1

1,4-Oxathiane

Cat. No.: B103149
CAS No.: 15980-15-1
M. Wt: 104.17 g/mol
InChI Key: JBYHSSAVUBIJMK-UHFFFAOYSA-N
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Description

1,4-Oxathiane is a heterocyclic compound characterized by a six-membered ring containing one oxygen atom and one sulfur atom at opposite corners. The systematic numbering places the oxygen atom at position 1 and the sulfur atom at position 4, with the remaining positions occupied by carbon atoms .

Preparation Methods

Properties

IUPAC Name

1,4-oxathiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c1-3-6-4-2-5-1/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYHSSAVUBIJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065985
Record name 1,4-Oxathiane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15980-15-1
Record name 1,4-Oxathiane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15980-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,4-Thioxane
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Record name 1,4-Oxathiane
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Record name 1,4-Oxathiane
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Record name 1,4-Oxathiane
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Record name 1,4-oxathiane
Source European Chemicals Agency (ECHA)
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Record name 1,4-OXATHIANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-oxathiane?

A1: this compound has the molecular formula C4H8OS and a molecular weight of 104.17 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Several spectroscopic techniques have been employed to characterize this compound, including:

  • Carbon-13 Nuclear Magnetic Resonance (13C NMR): [] This technique provides information about the carbon backbone and substituent effects on the electronic environment of the carbon atoms.
  • Infrared (IR) and Raman Spectroscopy: [] These vibrational spectroscopic methods help identify functional groups and analyze molecular vibrations, shedding light on structural characteristics.
  • Mössbauer Spectroscopy: [] This technique has been used to investigate charge transfer complexes of iodine with this compound, providing insights into electronic structure and bonding.

Q3: What are the typical conformational preferences of this compound?

A3: this compound usually adopts a chair conformation, similar to cyclohexane. Studies using 1H NMR and 13C NMR have provided insights into the conformational equilibria of this compound derivatives. [, ] The axial or equatorial preference of substituents on the ring can be influenced by stereoelectronic effects like the anomeric effect.

Q4: Is this compound stable under various conditions?

A4: this compound derivatives exhibit varying stability depending on the substituents and conditions. For instance, the thioanisole-borane adduct, which utilizes this compound as a borane carrier, is known to lose diborane at room temperature. [] Thermal degradation studies of 2,2′-dichlorodiethyl sulfide in the presence of metal oxides have shown that this compound is formed as a degradation product, suggesting its relative stability under those specific conditions. []

Q5: What are the applications of this compound in organic synthesis?

A5: this compound has found utility as a building block in organic synthesis:

  • Borane Carrier: It serves as a stable and efficient carrier for borane (BH3), which is a versatile reducing agent in organic synthesis.
  • Synthesis of Heterocycles: this compound can be used as a starting material for synthesizing other heterocyclic compounds, including larger ring systems like 1,4-dithianes.

Q6: Have computational methods been applied to study this compound and its derivatives?

A6: Yes, computational chemistry has been employed to investigate various aspects of this compound chemistry:

  • Conformational Analysis: Molecular mechanics calculations and ab initio methods have been used to study the conformational preferences of this compound S-oxides, providing insights into their stability and reactivity.
  • Electronic Structure: High-level ab initio calculations, such as G2(MP2) and G3, have been utilized to determine the enthalpies of formation and analyze the electronic structure of this compound sulfones.

Q7: How do structural modifications of this compound affect its properties?

A7: Introducing substituents on the this compound ring can significantly influence its reactivity and conformational preferences:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, like sulfones, can impact the anomeric effect and influence conformational equilibria.
  • Stereochemistry: The stereochemistry of substituents on the this compound ring plays a crucial role in its biological activity. For instance, cis-2,6-disubstituted 1,4-oxathianes have been explored as potential therapeutic agents.

Q8: Are there any specific formulation strategies for this compound derivatives?

A8: While specific formulation strategies for this compound itself are not extensively discussed in the provided literature, the synthesis and application of its derivatives often involve considerations for stability and solubility. For instance, the use of borane-1,4-oxathiane complexes often necessitates storage and handling under inert conditions to prevent decomposition.

Q9: What analytical methods are used to characterize and quantify this compound?

A9: A variety of analytical methods are employed to study this compound and its derivatives:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for separating, identifying, and quantifying volatile compounds, including this compound, in complex mixtures.
  • Solid-State Magic-Angle-Spinning Nuclear Magnetic Resonance (SSMAS NMR): This technique is particularly useful for analyzing solid samples and has been utilized to study the degradation of sulfur mustard on concrete, where this compound is formed as a product.

Q10: What are some notable applications of this compound derivatives?

A10: this compound derivatives have shown promise in various fields:

  • Fungicides: Research has focused on developing trifluoromethylated dihydro-1,4-oxathiin carboxanilides as potential fungicides, showcasing the potential of these compounds in agricultural applications.
  • Pesticides: Carbamoyloximes derived from this compound have demonstrated significant miticidal, insecticidal, and nematocidal activities, highlighting their potential in pest control.

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